2-(3-Bromophenyl)-2-chloroacetamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step procedures that may include bromination, esterification, and the formation of diarylmethanols. For instance, a 7-step synthesis of enantiomerically pure diarylethanes starting from a related diarylmethanone has been reported . Another synthesis pathway involves the bromination of vanillin, followed by oxidation and esterification to yield a bromo-hydroxy-methoxy-benzoic acid methyl ester . These methods suggest that the synthesis of “2-(3-Bromophenyl)-2-chloroacetamide” could potentially be achieved through similar bromination and coupling reactions.Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . For example, the crystal structure of a (5-bromo-2-hydroxyphenyl) (phenyl)methanone was elucidated, revealing a monoclinic space group and specific cell dimensions . Additionally, the crystal structure of (4-methoxyphenyl)diphenylmethanol was described, showing a unique tetrameric arrangement with specific hydrogen bonding patterns . These findings provide a basis for predicting the molecular structure of “2-(3-Bromophenyl)-2-chloroacetamide”, which would likely exhibit similar intermolecular interactions due to the presence of bromo- and methoxy- groups.Chemical Reactions Analysis
The chemical reactivity of diarylmethanols and their derivatives often involves reactions at the hydroxyl group or the aromatic rings. The presence of a bromo substituent can make the compound amenable to further substitution reactions due to the bromine’s leaving group ability. The methoxy group can influence the electron density of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions .Scientific Research Applications
Aurora A Kinase Inhibition
One of the notable applications of derivatives of 2-(3-Bromophenyl)-2-chloroacetamide is as Aurora A kinase inhibitors . These compounds can play a crucial role in cancer treatment by inducing apoptosis in cancer cells. The design and synthesis of such compounds involve meticulous in vitro and in silico biological evaluations to ensure their efficacy and selectivity .
Organic Synthesis
The compound serves as a building block in the synthesis of more complex organic molecules. Its reactive groups facilitate various chemical reactions, enabling the formation of new carbon-carbon bonds. This is essential in the development of new pharmaceuticals and materials.
properties
IUPAC Name |
2-(3-bromophenyl)-2-chloroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHWSEHUPPUODI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-2-chloroacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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